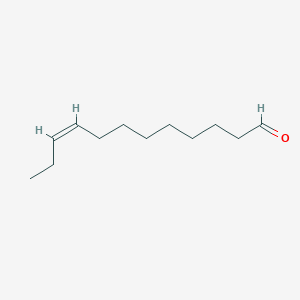

(Z)-9-Dodecenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

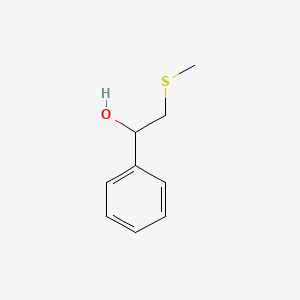

(Z)-9-Dodécénal: est un composé organique de formule moléculaire C12H22O. C'est un aldéhyde insaturé, caractérisé par une double liaison en configuration Z (configuration cis) au neuvième atome de carbone. Ce composé est connu pour son odeur distinctive et est souvent utilisé dans l'industrie des parfums. On le trouve également dans diverses sources naturelles, notamment les phéromones de certains insectes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Réaction de Wittig : Une méthode courante de synthèse du (Z)-9-Dodécénal implique la réaction de Wittig. Cette réaction utilise généralement un ylure de phosphonium et un aldéhyde pour former l'alcène souhaité. Les conditions de réaction incluent souvent l'utilisation d'une base forte comme l'hydrure de sodium ou le tert-butylate de potassium dans un solvant aprotique comme le tétrahydrofurane (THF).

Hydroformylation : Une autre méthode implique l'hydroformylation du 1-dodécène, suivie d'une hydrogénation sélective. Ce procédé utilise un catalyseur au rhodium ou au cobalt sous haute pression et à haute température pour ajouter un groupe formyle à la double liaison, suivi d'une hydrogénation pour obtenir l'aldéhyde.

Méthodes de production industrielle : La production industrielle de (Z)-9-Dodécénal implique souvent des procédés d'hydroformylation à grande échelle en raison de leur efficacité et de leur évolutivité. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés permet de produire du (Z)-9-Dodécénal de haute pureté avec un minimum de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le (Z)-9-Dodécénal peut subir des réactions d'oxydation pour former de l'acide (Z)-9-Dodécènoïque. Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Le composé peut être réduit en (Z)-9-Dodécénol en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Le (Z)-9-Dodécénal peut participer à des réactions de substitution nucléophile, où le groupe aldéhyde peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : KMnO4 en solution aqueuse, CrO3 en milieu acide.

Réduction : LiAlH4 dans l'éther, NaBH4 dans le méthanol.

Substitution : Divers nucléophiles dans des conditions douces.

Principaux produits :

Oxydation : Acide (Z)-9-Dodécènoïque.

Réduction : (Z)-9-Dodécénol.

Substitution : Divers alcènes substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie :

Synthèse de molécules complexes : Le (Z)-9-Dodécénal est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.

Biologie :

Recherche sur les phéromones : Ce composé est un élément clé dans l'étude des phéromones des insectes, en particulier dans la communication spécifique aux espèces et les comportements d'accouplement.

Médecine :

Développement de médicaments : Le (Z)-9-Dodécénal est étudié pour ses propriétés thérapeutiques potentielles, notamment ses effets antimicrobiens et anti-inflammatoires.

Industrie :

Industrie des parfums : En raison de son odeur agréable, le (Z)-9-Dodécénal est largement utilisé dans la formulation de parfums et de produits parfumés.

Industrie des arômes : Il est également utilisé comme agent aromatisant dans les produits alimentaires.

Mécanisme d'action

Le mécanisme d'action du (Z)-9-Dodécénal implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs olfactifs chez les insectes. Ces interactions déclenchent une cascade de voies biochimiques qui se traduisent par des réponses comportementales. Dans le contexte de ses propriétés antimicrobiennes, le (Z)-9-Dodécénal peut perturber les membranes cellulaires microbiennes, entraînant la lyse et la mort des cellules.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: (Z)-9-Dodecenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Pheromone Research: This compound is a key component in the study of insect pheromones, particularly in species-specific communication and mating behaviors.

Medicine:

Drug Development: this compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry:

Fragrance Industry: Due to its pleasant odor, this compound is widely used in the formulation of perfumes and scented products.

Flavor Industry: It is also used as a flavoring agent in food products.

Mécanisme D'action

The mechanism of action of (Z)-9-Dodecenal involves its interaction with specific molecular targets, such as olfactory receptors in insects. These interactions trigger a cascade of biochemical pathways that result in behavioral responses. In the context of its antimicrobial properties, this compound may disrupt microbial cell membranes, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

Composés similaires :

(E)-9-Dodécénal : L'isomère E du 9-Dodécénal, qui a la double liaison en configuration trans.

Dodécanal : Un aldéhyde saturé sans doubles liaisons.

(Z)-9-Dodécénol : L'alcool correspondant au (Z)-9-Dodécénal.

Unicité :

Configuration : La configuration Z de la double liaison dans le (Z)-9-Dodécénal confère des propriétés chimiques et physiques uniques, telles que son odeur spécifique et sa réactivité.

Activité biologique : La configuration spécifique est cruciale pour son rôle dans la signalisation des phéromones et son interaction avec les récepteurs biologiques.

Propriétés

Numéro CAS |

56219-03-5 |

|---|---|

Formule moléculaire |

C12H22O |

Poids moléculaire |

182.30 g/mol |

Nom IUPAC |

(Z)-dodec-9-enal |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,12H,2,5-11H2,1H3/b4-3- |

Clé InChI |

QGUDMPDYXLMJNK-ARJAWSKDSA-N |

SMILES isomérique |

CC/C=C\CCCCCCCC=O |

SMILES canonique |

CCC=CCCCCCCCC=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.